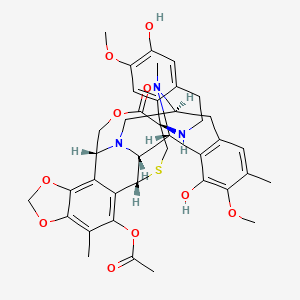

Ecteinascidin 745

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ecteinascidin 745 is a member of the ecteinascidin family, which comprises a number of biologically active compounds containing tetrahydroisoquinoline subunits. These compounds are isolated from marine tunicates, specifically the Caribbean tunicate Ecteinascidia turbinata . This compound is known for its potent antitumor activity and is structurally related to other ecteinascidins such as ecteinascidin 743 and ecteinascidin 770 .

準備方法

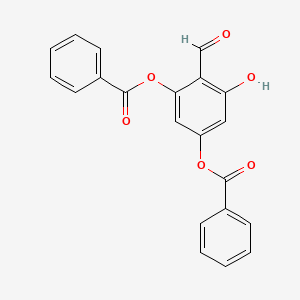

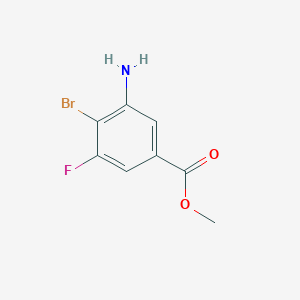

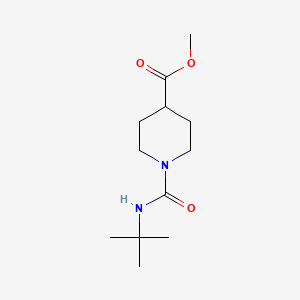

Synthetic Routes and Reaction Conditions: The synthesis of ecteinascidin compounds involves complex multi-step processes. One of the synthetic routes includes the transformation of cyanosafracin B, which is readily available from microbial sources . The process involves several steps, including selective oxidation and demethylation reactions . Another method involves the use of N-methylpyridine carboxyformaldehyde, although this method is costly due to the excessive amount of reagents required .

Industrial Production Methods: Industrial production of ecteinascidin compounds, including ecteinascidin 745, focuses on optimizing yield and reaction conditions. The methods developed aim to achieve high reaction yields under mild conditions, making them suitable for large-scale production . The use of microbial sources and synthetic routes ensures a consistent supply of the compound for drug development .

化学反応の分析

Types of Reactions: Ecteinascidin 745 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents for selective demethylation . The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their cytotoxicity and antitumor activity . These derivatives often exhibit enhanced biological activity compared to the parent compound .

科学的研究の応用

Ecteinascidin 745 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, this compound is investigated for its potent antitumor activity and its ability to modulate DNA-binding proteins . It is also used in preclinical and clinical studies to develop new anticancer therapies . In the industry, this compound is utilized in the production of pharmaceuticals targeting various types of cancer .

作用機序

Ecteinascidin 745 exerts its effects by binding to the minor groove of DNA and alkylating the N2 position of guanine . This binding triggers a cascade of events that interfere with transcription factors, DNA-binding proteins, and DNA repair pathways . The compound’s unique mechanism of action involves the modulation of cytokine and chemokine production by tumor and normal cells, contributing to its antitumor activity .

類似化合物との比較

Ecteinascidin 745 is compared with other ecteinascidins such as ecteinascidin 743, ecteinascidin 729, ecteinascidin 759A, ecteinascidin 759B, and ecteinascidin 770 . While all these compounds exhibit potent antitumor activities, this compound is unique due to its specific molecular interactions and the pathways it targets . For instance, ecteinascidin 743 (trabectedin) is known for its ability to bind DNA and affect transcriptional regulation in a promoter-dependent manner . This compound, on the other hand, has distinct binding preferences and molecular targets, making it a valuable compound for developing targeted cancer therapies .

特性

分子式 |

C39H43N3O10S |

|---|---|

分子量 |

745.8 g/mol |

IUPAC名 |

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1 |

InChIキー |

DZGBXOVHGNYJRY-KBVPHHNESA-N |

異性体SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

正規SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)

![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)

![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)

![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)

![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)